molecular formula C24H30F2O5 B12792872 6alpha,9alpha-Difluoro-11beta-hydroxy-16alpha,17alpha-isopropylidenedioxypregna-1,4-diene-3,20-dione CAS No. 3797-61-3

6alpha,9alpha-Difluoro-11beta-hydroxy-16alpha,17alpha-isopropylidenedioxypregna-1,4-diene-3,20-dione

Cat. No.: B12792872
CAS No.: 3797-61-3
M. Wt: 436.5 g/mol
InChI Key: RLKNCDLLLUFUOV-JDSGHREYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6alpha,9alpha-Difluoro-11beta-hydroxy-16alpha,17alpha-isopropylidenedioxypregna-1,4-diene-3,20-dione involves multiple steps. One common method starts with 11alpha,17alpha,21-trihydroxy-pregna-4-ene-3,20-dione (prednisolone). The key steps include:

    Acetylation: of the 21-hydroxy group.

    Sulfonylation: of the 11-hydroxy group followed by elimination to form a 9(11)-double bond.

    Acetylation: of the 17alpha-hydroxy and 3-keto groups.

    Fluorination: at the 6beta position.

    Hydrolysis: to remove the 3-acetyl group.

    Epoxidation: of the 9(11)-double bond followed by to introduce the 11beta-hydroxy and 9alpha-fluoro groups.

    Dehydrogenation: to form the 1-double bond.

Industrial Production Methods

Industrial production methods typically involve similar steps but are optimized for large-scale synthesis. This includes the use of automated reactors, precise temperature control, and high-purity reagents to ensure consistency and yield .

Chemical Reactions Analysis

Types of Reactions

6alpha,9alpha-Difluoro-11beta-hydroxy-16alpha,17alpha-isopropylidenedioxypregna-1,4-diene-3,20-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various hydroxylated and fluorinated derivatives, which are often intermediates in the synthesis of other corticosteroids .

Scientific Research Applications

6alpha,9alpha-Difluoro-11beta-hydroxy-16alpha,17alpha-isopropylidenedioxypregna-1,4-diene-3,20-dione is widely used in scientific research due to its potent anti-inflammatory properties. Its applications include:

    Chemistry: Used as a reference standard in analytical chemistry.

    Biology: Studied for its effects on cellular signaling pathways.

    Medicine: Used in the development of topical treatments for inflammatory skin conditions.

    Industry: Employed in the formulation of pharmaceutical products

Mechanism of Action

The compound exerts its effects by binding to glucocorticoid receptors, leading to the activation or repression of specific genes. This results in the inhibition of pro-inflammatory cytokines and the suppression of immune responses. The molecular targets include various transcription factors and enzymes involved in the inflammatory pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6alpha,9alpha-Difluoro-11beta-hydroxy-16alpha,17alpha-isopropylidenedioxypregna-1,4-diene-3,20-dione is unique due to its specific fluorination pattern, which enhances its potency and stability compared to other corticosteroids .

Properties

CAS No.

3797-61-3

Molecular Formula

C24H30F2O5

Molecular Weight

436.5 g/mol

IUPAC Name

(1S,2S,4R,8S,9S,11S,12R,13S,19S)-8-acetyl-12,19-difluoro-11-hydroxy-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one

InChI

InChI=1S/C24H30F2O5/c1-12(27)24-19(30-20(2,3)31-24)10-14-15-9-17(25)16-8-13(28)6-7-21(16,4)23(15,26)18(29)11-22(14,24)5/h6-8,14-15,17-19,29H,9-11H2,1-5H3/t14-,15-,17-,18-,19+,21-,22-,23-,24+/m0/s1

InChI Key

RLKNCDLLLUFUOV-JDSGHREYSA-N

Isomeric SMILES

CC(=O)[C@@]12[C@@H](C[C@@H]3[C@@]1(C[C@@H]([C@]4([C@H]3C[C@@H](C5=CC(=O)C=C[C@@]54C)F)F)O)C)OC(O2)(C)C

Canonical SMILES

CC(=O)C12C(CC3C1(CC(C4(C3CC(C5=CC(=O)C=CC54C)F)F)O)C)OC(O2)(C)C

Origin of Product

United States

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